molecular formula C15H12F3NO4S B1305943 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid CAS No. 250714-41-1

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid

Cat. No.: B1305943
CAS No.: 250714-41-1
M. Wt: 359.3 g/mol
InChI Key: XYHSYEXRCKCHNN-UHFFFAOYSA-N
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Description

2-Phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid is a sulfonamide-containing phenylacetic acid derivative characterized by a trifluoromethyl (-CF₃) substituent on the 3-position of the aryl sulfonyl group. This structure combines a phenylacetic acid backbone with a sulfonamide linkage to a 3-(trifluoromethyl)phenyl group, which confers unique physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may facilitate hydrogen bonding and interactions with biological targets such as enzymes or receptors.

The compound’s molecular formula is C₁₅H₁₂F₃NO₄S, with a calculated molecular weight of 375.3 g/mol. Its structural features align with pharmacophores commonly observed in enzyme inhibitors, particularly those targeting tyrosine phosphatases (e.g., SHP2) or inflammatory pathways .

Properties

IUPAC Name

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-7-4-8-12(9-11)24(22,23)19-13(14(20)21)10-5-2-1-3-6-10/h1-9,13,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHSYEXRCKCHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380079
Record name 10G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-41-1
Record name 10G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonyl amino group. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with phenylacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with sulfonamide structures, such as 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain cancer cell lines, demonstrating apoptosis induction through the activation of caspase pathways .

Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating chronic inflammatory diseases .

Biochemical Research

Protein Interaction Studies
The sulfonamide group in this compound allows it to interact with various proteins, making it a valuable tool in biochemical research. A case study demonstrated its use as a probe to study the interactions between sulfonamide derivatives and carbonic anhydrases, which are crucial for physiological processes such as respiration and acid-base balance .

Pharmaceutical Development

Drug Formulation
The compound's unique chemical properties make it suitable for formulation into various drug delivery systems. Research has focused on its solubility and stability profiles, which are critical for developing effective oral or injectable medications. Studies have shown that modifying the formulation can enhance bioavailability and therapeutic efficacy .

Environmental Applications

Pesticide Development
Emerging research suggests that derivatives of this compound may be effective as environmentally friendly pesticides. Its ability to inhibit certain enzymes in pests indicates potential utility in agricultural applications without the toxic effects associated with traditional pesticides .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and anti-inflammatory propertiesInduces apoptosis; inhibits cytokines
Biochemical ResearchProtein interaction studiesProbes interactions with carbonic anhydrases
Pharmaceutical DevelopmentDrug formulation and delivery systemsEnhanced solubility and stability
Environmental ApplicationsPotential use as eco-friendly pesticidesInhibits pest enzymes effectively

Case Studies

  • Anticancer Study
    A comprehensive study involved testing various concentrations of this compound on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model
    In an animal model of arthritis, administration of this compound resulted in significant reductions in swelling and pain scores compared to control groups, supporting its role as an anti-inflammatory agent.
  • Pesticide Efficacy Trial
    Field trials demonstrated that formulations containing this compound effectively reduced pest populations while showing minimal impact on non-target species, highlighting its potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Sulfinyl/Sulfonyl Derivatives : The target compound’s sulfonamide group (-SO₂NH-) distinguishes it from sulfinyl (S=O) derivatives (e.g., ), which exhibit reduced hydrogen-bonding capacity and altered electronic effects.

Amino vs. Sulfonamide Functionalization: Amino-substituted analogs (e.g., ) lack the sulfonamide’s acidity (pKa ~10–11), impacting solubility and membrane permeability.

Physicochemical Properties

  • Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 3.5–4.0) compared to hydrophilic amino derivatives (logP ≈ 1.5–2.0, ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Acidity : The sulfonamide NH (pKa ~9–10) is more acidic than carboxylic acid (pKa ~2–3), enabling ionization at physiological pH and improved protein binding.

Biological Activity

2-Phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid, also known by its CAS number 250714-41-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12F3NO4S
  • Molecular Weight : 359.32 g/mol
  • Structure : The compound features a phenyl group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique biological profile.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The presence of the sulfonamide group in this compound suggests potential applications in various therapeutic areas, including anti-inflammatory and antiviral activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral entry mechanisms in cells
Enzyme InhibitionPotential inhibition of key enzymes involved in metabolic pathways
CytotoxicityLow cytotoxicity observed in preliminary studies
SAR StudiesStructure-activity relationship studies indicate enhanced potency

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry : Preliminary studies have shown that related compounds can inhibit the entry of viruses such as SARS-CoV-2 by interfering with the spike protein's interaction with ACE2 receptors on host cells .
  • Enzyme Interaction : The trifluoromethyl group is known to enhance binding affinity to certain enzymes, potentially leading to effective inhibition of metabolic pathways critical for pathogen survival .
  • Cytotoxicity Profile : Initial evaluations suggest that this compound exhibits low cytotoxicity, making it a candidate for further development in therapeutic applications .

Study on Antiviral Activity

A recent study explored the antiviral potential of related compounds against SARS-CoV-2. It was found that modifications to the phenyl ring significantly influenced antiviral activity. Compounds with similar structural features demonstrated IC50 values indicating potent inhibition without significant cytotoxic effects .

Structure-Activity Relationship (SAR)

Research into SAR has highlighted that the positioning of substituents on the phenyl rings can drastically alter the biological efficacy of compounds like this compound. For instance, moving electron-withdrawing groups closer to the active site improved binding and inhibitory effects against target enzymes .

Q & A

Q. Table 1. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeReference
SolventAnhydrous DMF
Temperature0–5°C
BasePyridine/Triethylamine
Reaction Time4–6 hours

Q. Table 2. Analytical Parameters for LC-MS Validation

ParameterSettingReference
ColumnC18 (2.1 × 50 mm)
Mobile PhaseAcetonitrile/0.1% FA
Ionization ModeESI (+)
Detection Range100–1000 m/z

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